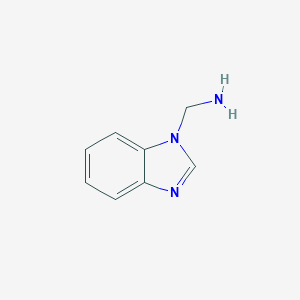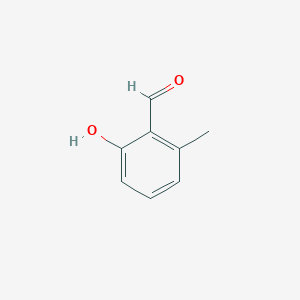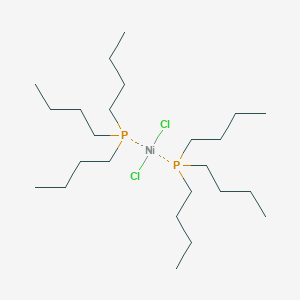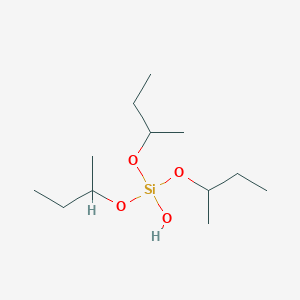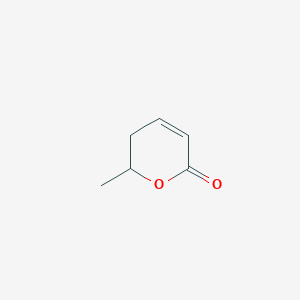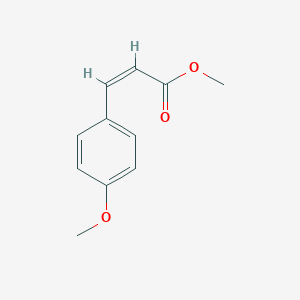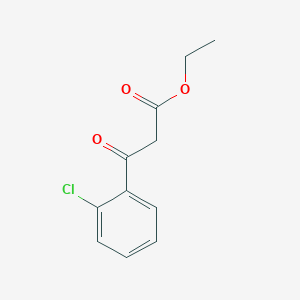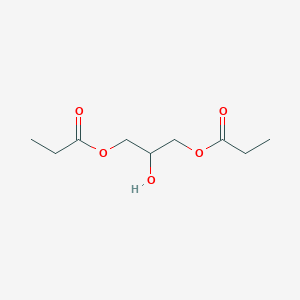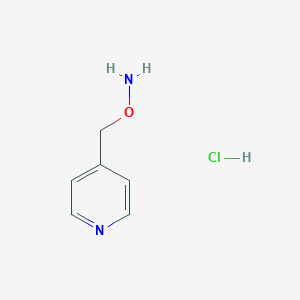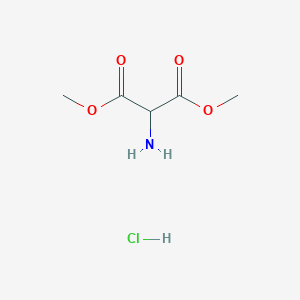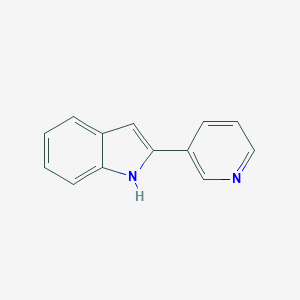
2-Pyridin-3-yl-1H-indole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrido[1,2-a]indoles, which are closely related to 2-pyridin-3-yl-1H-indole, has been achieved through aryne annulation starting from 2-substituted pyridines and aryne precursors, leading to a variety of substituted pyrido[1,2-a]indoles . Another approach for the synthesis of indole derivatives involves photocatalyzed decarboxylative coupling and Friedel-Crafts alkylation reactions, which has been applied to the synthesis of natural products such as vibrindole A . Additionally, a novel iodine-promoted oxidative cross-coupling/cyclization has been developed for the synthesis of 3-(pyridin-2-yl)indolizine skeletons from 2-(pyridin-2-yl)acetate derivatives and methyl ketones . A Rh/Cu-catalyzed synthesis of pyrido[2,1-a]indoles from 1-(pyridin-2-yl)-1H-indoles and γ-substituted propargyl alcohols has also been reported, involving multiple bond cleavages and formations .
Molecular Structure Analysis
The molecular structure of cycloplatinated 1H-indole-1-methyl-2-(2′-pyridine) complexes has been elucidated through X-ray structure determination, revealing metallation to platinum via the C3 carbon of the indole nucleus, chelated to the metal via the pyridine nitrogen atom . This structural information is crucial for understanding the reactivity and potential applications of such complexes.
Chemical Reactions Analysis
The chemical reactivity of 2-pyridin-3-yl-1H-indole derivatives has been explored in various contexts. For instance, the synthesis of 1H-indole-3-carboxylic acid pyridine-3-ylamides has led to compounds with high affinity and selectivity for the 5-HT2C receptor, indicating the potential for these derivatives in receptor binding applications . Moreover, the synthesis of 2-pyridin-2-yl-1H-indole derivatives has been studied for their estrogen receptor binding affinity and photophysical properties, showing that these compounds exhibit long-wavelength fluorescent emission sensitive to solvent polarity and pH .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-pyridin-3-yl-1H-indole derivatives have been investigated, particularly in terms of their photophysical properties and receptor binding affinities. The fluorescent properties of these compounds are of interest for potential applications in optical spectroscopy . Additionally, the binding affinities of these derivatives to various receptors, such as the human 5-HT(1B/1D) ligands, have been characterized, which is important for the development of pharmaceutical agents .
Applications De Recherche Scientifique
-
Antiviral Activity
- Application: Indole derivatives have been found to have antiviral properties .
- Method: Specific derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate, were prepared and tested as antiviral agents .
- Results: The compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L .
-
Anti-HIV Activity
- Application: Certain indolyl and oxochromenyl xanthenone derivatives have been reported to have anti-HIV-1 activity .
- Method: Novel indolyl and oxochromenyl xanthenone derivatives were synthesized and their molecular docking studies were performed .
- Results: The results of these studies are not specified in the source .
-
Antitubercular Activity
- Application: (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and Indole were prepared and investigated for their in vitro antitubercular activity .
- Method: These derivatives were prepared and tested against H 37 Ra MTB (Mycobacterium tuberculosis) and BCG (Mycobacterium bovis) .
- Results: The results of these studies are not specified in the source .
-
Anti-Inflammatory Activity
-
Anticancer Activity
-
Antioxidant Activity
-
Antidiabetic Activity
-
Antimalarial Activity
-
Anticholinesterase Activities
Orientations Futures
Propriétés
IUPAC Name |
2-pyridin-3-yl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-6-12-10(4-1)8-13(15-12)11-5-3-7-14-9-11/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWAJWXWMMNKHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345736 | |
| Record name | 2-Pyridin-3-yl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridin-3-yl-1H-indole | |
CAS RN |
15432-24-3 | |
| Record name | 2-Pyridin-3-yl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

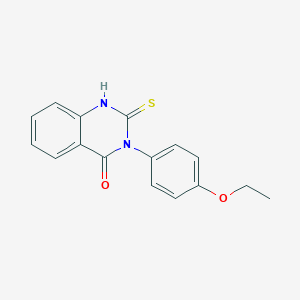
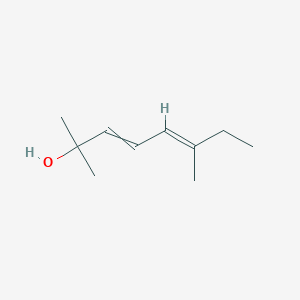
![Benzenamine, 4-[(2,4-dimethylphenyl)azo]-2,5-dimethyl-](/img/structure/B95046.png)
